2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide
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Overview
Description
2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethoxyphenyl group and a dioxopyrrolidinyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-ethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions to form the dioxopyrrolidinyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the process. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at adrenergic receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine core but differ in their substituents, leading to variations in their biological activity.
Uniqueness
What sets 2-{4-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H24N4O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H24N4O4/c1-2-26-14-5-3-13(4-6-14)22-17(24)11-15(18(22)25)21-9-7-20(8-10-21)12-16(19)23/h3-6,15H,2,7-12H2,1H3,(H2,19,23) |
InChI Key |
VDLDXRAKVQEOIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC(=O)N |
Origin of Product |
United States |
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